molecular formula C10H7BrClNO B1344212 4-Bromo-3-chloro-6-methoxyquinoline CAS No. 426842-71-9

4-Bromo-3-chloro-6-methoxyquinoline

Cat. No.: B1344212
CAS No.: 426842-71-9
M. Wt: 272.52 g/mol
InChI Key: UXSHMFZAQNCVGK-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-6-methoxyquinoline is an organic compound with the molecular formula C10H7BrClNO and a molecular weight of 272.53 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-6-methoxyquinoline typically involves the bromination and chlorination of 6-methoxyquinoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar bromination and chlorination processes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-6-methoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

4-Bromo-3-chloro-6-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4-Bromo-3-chloro-6-methoxyquinoline is not well-documented. like other quinoline derivatives, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The pathways involved could include inhibition of enzyme activity or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-chloro-6-methoxyquinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This unique structure may offer distinct advantages in various applications compared to other quinoline derivatives .

Biological Activity

4-Bromo-3-chloro-6-methoxyquinoline is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, the mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H7BrClNOC_{10}H_7BrClNO. The presence of bromine and chlorine substituents, along with a methoxy group, enhances its reactivity and potential biological activity. This compound is synthesized through multi-step processes involving bromination and chlorination reactions, often optimized for yield and purity using techniques such as continuous flow reactors.

Biological Activity Overview

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains by targeting bacterial topoisomerase II enzymes, which are crucial for DNA replication. Inhibition of these enzymes disrupts bacterial growth, making this compound a candidate for further drug development.

Anticancer Activity
The compound has also shown promise in anticancer research. Quinoline derivatives are frequently investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with various molecular targets, including:

  • Enzymes: Inhibition of topoisomerases involved in DNA replication.
  • Receptors: Potential binding to specific cellular receptors that mediate cellular responses to external stimuli.

These interactions may lead to disruptions in cellular functions, contributing to its antimicrobial and anticancer properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at low concentrations.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

This data indicates that the compound could be a viable candidate for developing new antibacterial agents.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and A549) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis as confirmed by flow cytometry analysis.

Cell LineIC50 (µM)
HeLa15
A54920

These findings suggest that the compound may serve as a lead structure for developing novel anticancer therapies .

Properties

IUPAC Name

4-bromo-3-chloro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSHMFZAQNCVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625863
Record name 4-Bromo-3-chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426842-71-9
Record name 4-Bromo-3-chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloro-6-methoxy-quinolin-4-ol from above in dry DMF (80 mL) was cooled in ice and phosphorus tribromide (15.6 mL) added drop-wise, and the mixture was stirred, with ice-cooling for 30 minutes then allowed to warm to room temperature and stirred for a further 3.5 hours. It was cooled in ice and sodium carbonate solution was added and the solid was collected, washed well with water, and dried in vacuo, to afford a pale yellow solid (13.2 g). MS (ES) m/z 272/274/276 (M+H)+.
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